Halide-Dependent Activity and Stability in Aqueous Ring-Closing Metathesis
A direct comparative study of halide-substituted GHII-type catalysts (based on the AquaMet scaffold) reveals a clear, quantifiable trade-off between activity and stability [1]. Against the dibromido and diiodido analogs, the parent dichlorido complex (AquaMet) exhibited intermediate properties in both categories. In aqueous ring-closing metathesis of N,N-diallyltosylamide, the activity order was dibromido > dichlorido (AquaMet) > diiodido. Conversely, the robustness against decomposition in aqueous buffer followed the reverse order: diiodido > dichlorido (AquaMet) > dibromido [1].
| Evidence Dimension | Relative RCM Activity and Stability in Aqueous Media |
|---|---|
| Target Compound Data | Activity: intermediate between Br and I analogs; Stability: intermediate between I and Br analogs. |
| Comparator Or Baseline | Dibromido analog (higher activity, lower stability); Diiodido analog (lower activity, higher stability) |
| Quantified Difference | Activity order: Br > Cl (AquaMet) > I. Stability (robustness) order: I > Cl (AquaMet) > Br [1]. |
| Conditions | Ring-closing metathesis of N,N-diallyltosylamide in aqueous buffer solutions; activity by GC-MS, stability by time-resolved UV-vis [1]. |
Why This Matters
This demonstrates that AquaMet is not simply the 'most active' or 'most stable' but provides a balanced profile, offering a reliable starting point for method development where extreme activity or stability is not the sole criterion.
- [1] Ingram, A. A., Okuda, J., et al. (2025). Halide-Substituted Grubbs–Hoveyda Catalysts for Aqueous Ring-Closing Metathesis. Synthesis, 57(14). View Source
